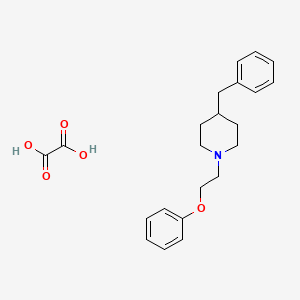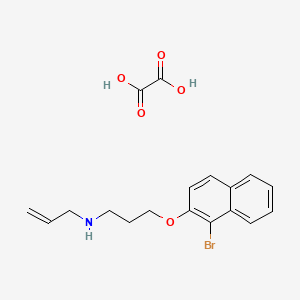![molecular formula C16H25NO7 B4002322 2-[4-(4-Ethoxyphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4002322.png)
2-[4-(4-Ethoxyphenoxy)butylamino]ethanol;oxalic acid
Descripción general
Descripción
2-[4-(4-Ethoxyphenoxy)butylamino]ethanol; oxalic acid is a chemical compound with the molecular formula C14H23NO3. It is known for its unique structure, which includes an ethoxyphenoxy group and a butylaminoethanol moiety. This compound is often used in various scientific research applications due to its interesting chemical properties.
Aplicaciones Científicas De Investigación
2-[4-(4-Ethoxyphenoxy)butylamino]ethanol is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Employed in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Ethoxyphenoxy)butylamino]ethanol typically involves the reaction of 4-ethoxyphenol with butylamine, followed by the addition of ethylene oxide. The reaction conditions usually require a controlled temperature and the presence of a catalyst to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Ethoxyphenoxy)butylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or amino derivatives.
Mecanismo De Acción
The mechanism by which 2-[4-(4-Ethoxyphenoxy)butylamino]ethanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2-Ethoxyphenoxy)butylamino]ethanol
- N-Butylaminoethanol
Comparison
Compared to similar compounds, 2-[4-(4-Ethoxyphenoxy)butylamino]ethanol is unique due to its specific ethoxyphenoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized research and industrial applications.
Propiedades
IUPAC Name |
2-[4-(4-ethoxyphenoxy)butylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.C2H2O4/c1-2-17-13-5-7-14(8-6-13)18-12-4-3-9-15-10-11-16;3-1(4)2(5)6/h5-8,15-16H,2-4,9-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGOKBHGNKKFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCNCCO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-3-[3-methyl-1-(2-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4002245.png)
![1-[2-(4-Chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4002247.png)
![10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002250.png)


![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4002269.png)

![4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid](/img/structure/B4002297.png)
![3-(2,5-dimethoxyphenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}pyrrolidine](/img/structure/B4002301.png)
![1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002305.png)

![2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4002328.png)

